propyl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCLO[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetracyclic core with multiple functional groups, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE involves multiple steps, starting with the preparation of the tetracyclic core. The core is typically synthesized through a series of cyclization reactions involving dicarboxylic acids and amines. The final step involves the esterification of the benzoate group with propyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and continuous flow systems to facilitate the cyclization and esterification processes. Solvent selection and temperature control are crucial to minimize side reactions and degradation of the product .
Chemical Reactions Analysis
Types of Reactions
PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is facilitated by the compound’s tetracyclic core and functional groups, which allow it to fit into the active sites of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-N-(3-methoxyphenyl)benzamide
- 1-Aryl-3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)urea
Uniqueness
PROPYL 4-(2-{3,5-DIOXO-4-AZATETRACYCL[5.3.2.0(2),?.0?,(1)?]DODEC-11-EN-4-YL}PROPANAMIDO)BENZOATE is unique due to its specific ester and amide functional groups, which provide distinct chemical reactivity and biological activity compared to similar compounds. Its tetracyclic core also contributes to its stability and specificity in binding to molecular targets.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
propyl 4-[2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-3-10-31-24(30)13-4-6-14(7-5-13)25-21(27)12(2)26-22(28)19-15-8-9-16(18-11-17(15)18)20(19)23(26)29/h4-9,12,15-20H,3,10-11H2,1-2H3,(H,25,27) |
InChI Key |
VKYHQOHLAXSXHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.